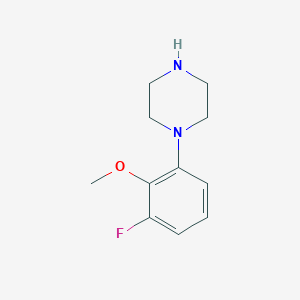

1-(3-Fluoro-2-methoxyphenyl)piperazine

Übersicht

Beschreibung

1-(3-Fluoro-2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It is a piperazine derivative .

Synthesis Analysis

The synthesis of piperazine-containing drugs, including this compound, often involves the use of commercially available N-acyl or N-aryl piperazines decorated with protecting groups and/or functional groups useful for further expansion of the molecule .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 . This indicates the presence of a fluorine atom, a methoxy group, and a piperazine ring in the molecule.Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonist for Study of 5-HT1A Receptors

- [18F]p-MPPF Application : This compound, also known as [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, is used as a 5-HT1A antagonist for studying serotonergic neurotransmission with PET (Positron Emission Tomography). This research involved chemistry, radiochemistry, animal studies, human data, toxicity, and metabolism analysis (Plenevaux et al., 2000).

Synthesis of Dopamine Uptake Inhibitors

- GBR-12909 Synthesis : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is a dopamine uptake inhibitor. The research focused on developing a process for the synthesis of this compound in large quantities, aiming to improve yield and minimize environmental impact (Ironside et al., 2002).

Cancer Research

- Compound RX-5902 : A compound related to 1-(3-Fluoro-2-methoxyphenyl)piperazine was found to induce apoptosis in cancer cells, showing potential as an anti-cancer agent. This compound led to downregulation of Bcl-2 protein levels and caused G2/M cell cycle arrest in cancer cells (Lee et al., 2013).

Development of Serotonin Reuptake Inhibitors

- Serotonin-Selective Reuptake Inhibitors : Research into derivatives of this compound has included the development of serotonin-selective reuptake inhibitors (SSRIs), with a focus on creating compounds with potentially improved adverse reaction profiles (Dorsey et al., 2004).

Fluorescent Ligands for Receptor Study

- Environment-Sensitive Fluorescent Ligands : A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for the purpose of visualizing 5-HT(1A) receptors overexpressed in cells. These compounds showed promising fluorescence properties and high receptor affinity (Lacivita et al., 2009).

Antibacterial and Antifungal Studies

- Novel Norfloxacin Derivatives : Research involved the synthesis of norfloxacin derivatives, including those with a 1-(2-methoxyphenyl)piperazine structure, for potential use as antimicrobial agents. These compounds showed promising activity against a range of bacterial and fungal pathogens (Menteşe et al., 2013).

Targeting Dopamine Receptors

- Dopamine Receptor Ligands : A study focused on the synthesis of fluorine-containing N-(2-methoxyphenyl)piperazine analogs, evaluating their affinity for dopamine receptors. These compounds showed high affinity for D(3) receptors and may be useful in studying dopamine-related disorders (Tu et al., 2011).

Wirkmechanismus

Target of Action

It is known that piperazine derivatives often interact with various receptors in the body, influencing their function .

Mode of Action

Piperazine derivatives are known to interact with their targets, causing changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the specific targets of the compound and how it interacts with them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Fluoro-2-methoxyphenyl)piperazine. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

Biochemische Analyse

Biochemical Properties

1-(3-Fluoro-2-methoxyphenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It has been found to bind with high affinity to serotonin receptors, influencing neurotransmitter activity. The compound interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. Additionally, it affects proteins like serotonin transporters, altering their function and impacting neurotransmitter reuptake. These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing mood and behavior .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating serotonin receptor activity, leading to changes in intracellular signaling cascades. This modulation can affect gene expression, resulting in altered production of proteins involved in neurotransmission. Furthermore, the compound impacts cellular metabolism by influencing the activity of enzymes involved in neurotransmitter synthesis and degradation. These effects underscore its potential in regulating neuronal function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. The compound acts as an agonist, activating these receptors and triggering downstream signaling pathways. This activation leads to changes in intracellular calcium levels, influencing various cellular processes. Additionally, the compound can inhibit the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft. These molecular interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its activity over extended periods. Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in modulating neurotransmitter levels and influencing behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal effects on behavior and neurotransmitter levels. As the dosage increases, significant changes in behavior and neurotransmitter activity are observed. High doses of the compound can lead to toxic effects, including alterations in cardiovascular function and increased anxiety-like behavior. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as monoamine oxidase, influencing the breakdown of neurotransmitters. Additionally, it affects the activity of enzymes involved in the synthesis of serotonin and other neurotransmitters, altering their levels in the brain. These interactions highlight the compound’s potential in modulating neurotransmitter metabolism and influencing mood and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters such as serotonin transporters, facilitating its uptake into neuronal cells. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These interactions highlight the importance of understanding the transport and distribution mechanisms to optimize the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the synaptic cleft, where it interacts with serotonin receptors and transporters. Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and mitochondria, influencing various cellular processes. These findings underscore the importance of understanding the subcellular localization to elucidate the compound’s mechanism of action and optimize its therapeutic potential .

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKKXQPHDDONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

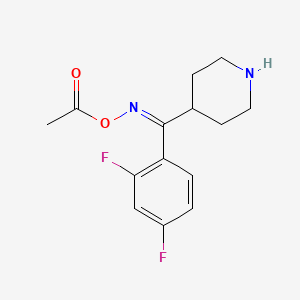

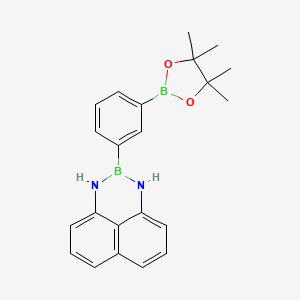

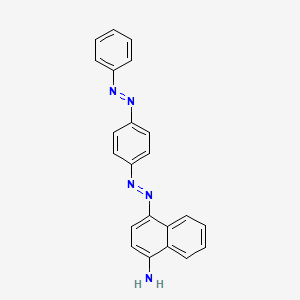

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)

![N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine](/img/structure/B1401470.png)

![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)